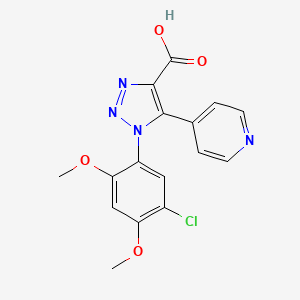

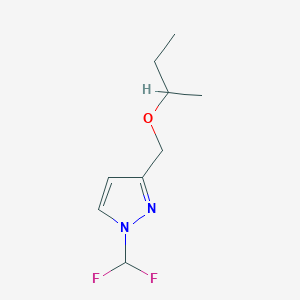

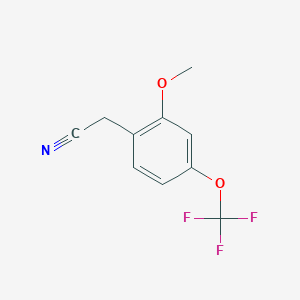

![molecular formula C16H17ClN4O3S B2541236 1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034263-18-6](/img/structure/B2541236.png)

1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea" is a derivative of thiadiazole-phenyl-urea, which is a class of compounds known for various biological activities. The related compounds have been studied for their anti-tumor, fungicidal, and inhibitory effects on energy conservation in biological systems . These compounds typically consist of a thiadiazole ring attached to a phenyl group with a urea linkage, which can be modified to produce derivatives with different properties.

Synthesis Analysis

The synthesis of related thiadiazole-phenyl-urea compounds involves the reaction of an isocyanate with an amino-thiadiazole. For instance, the synthesis of N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea was achieved by reacting m-chlorophenyl isocyanate with 2-amino-1,3,4-thiadiazole . Similarly, the synthesis of 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea was performed using 4-chlorobenzoyl isocyanate and 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole . These reactions typically occur in a solvent such as dry acetonitrile and result in compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiadiazole-phenyl-urea derivatives is characterized by X-ray diffraction techniques. The crystal structure of a related compound, N~1-(1,3,4-thiadiazole-2-yl)-N~3-m-chlorobenzoyl-urea, was determined to belong to the monoclinic system with specific cell parameters . Another compound, 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, was found to have a triclinic system with three different conformations in the asymmetric unit, indicating the flexibility of the urea linkage . The urea linkage in these compounds can be coplanar, allowing for the formation of intramolecular hydrogen bonds, which can influence the biological activity of the compound.

Chemical Reactions Analysis

Thiadiazole-phenyl-urea derivatives exhibit various chemical reactions due to their functional groups. The urea moiety can participate in hydrogen bonding, which is crucial for the biological activity of these compounds. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was found to contain N-H…N hydrogen bonding, which contributes to its potential as a nonlinear optical (NLO) material . The presence of chlorine and other halogen substituents on the phenyl ring can also influence the reactivity and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole-phenyl-urea derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and molecular geometry of these compounds . The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map, can be calculated using density functional theory (DFT) methods, as demonstrated for the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for understanding the interaction of these compounds with biological targets and their potential applications in various fields, including as inhibitors of energy conservation and chitin synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

This compound belongs to a class of chemicals involved in the synthesis of novel derivatives with potential biological activities. For instance, research by Ling et al. (2008) explored the synthesis of novel 4,5‐disubstituted thiazolyl urea derivatives, including structures similar to the queried compound, showing promising antitumor activities. The study underscores the importance of structural analysis through elemental analysis, NMR, and X-ray diffraction to ascertain the compounds' configurations and potential biological relevance (Ling et al., 2008).

Biological Activity

In the field of biological activity, compounds structurally related to the queried molecule have been synthesized and evaluated for their potential as bioactive molecules. For instance, Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties and evaluated them for in vitro antioxidant activity. The study highlighted the potential of these compounds as new classes of potent antioxidant agents, worthy of further investigation due to their promising activity in scavenging free radicals (Reddy et al., 2015).

Agricultural Applications

Some derivatives have shown significant efficacy as plant growth regulators, suggesting potential agricultural applications. Song et al. (2006) synthesized novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas and found that some compounds exhibited good activity as plant growth regulators. This indicates the potential for these compounds to contribute to agricultural practices by enhancing plant growth and development (Song et al., 2006).

Environmental Applications

Investigations into the environmental applications of related compounds have also been conducted. Ren et al. (2021) studied the impact of urea on the formation of chlorinated aromatics in combustion flue gas, which is crucial for understanding how additives like urea can affect pollutant formation during waste incineration processes. This research highlights the importance of such compounds in mitigating environmental pollution (Ren et al., 2021).

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3S/c1-10-8-14-15(21(3)25(23,24)20(14)2)9-13(10)19-16(22)18-12-7-5-4-6-11(12)17/h4-9H,1-3H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVOYIJGSGFBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)NC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

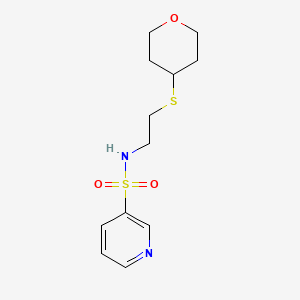

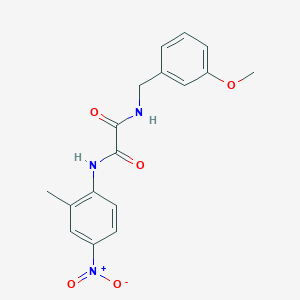

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)

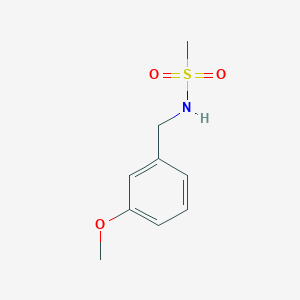

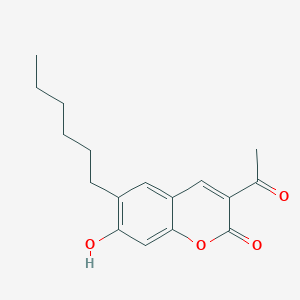

![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)

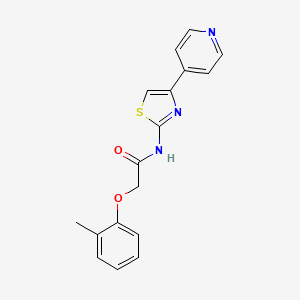

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)

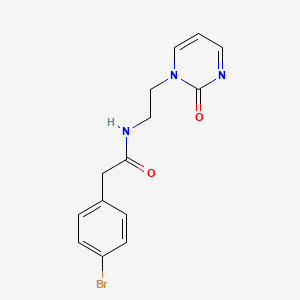

![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)